molecular formula C22H17N3O5 B3567282 2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione

2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3567282
M. Wt: 403.4 g/mol
InChI Key: UFKLUNSKERHXQI-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a benzyloxyphenyl group attached to an isoindole dione structure . It has a complex structure with multiple functional groups, including an amino group, a nitro group, and a dione group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of organocatalyzed reactions . For instance, an aza-Henry reaction has been used for the preparation of α-bromo nitroalkanes, which are then used in Umpolung Amide Synthesis (UmAS) using an amine, inorganic base, and oxidant .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzyloxyphenyl group is attached to an isoindole dione structure, which also contains a nitro group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive groups. For instance, the amino group could participate in amide bond formation, while the nitro group could undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure and the presence of multiple functional groups. For instance, the presence of the nitro group could make the compound more reactive, while the dione group could influence its acidity .

Properties

IUPAC Name

5-nitro-2-[(4-phenylmethoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-21-19-11-8-17(25(28)29)12-20(19)22(27)24(21)14-23-16-6-9-18(10-7-16)30-13-15-4-2-1-3-5-15/h1-12,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKLUNSKERHXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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